molecular formula C7H5Cl2F B1302693 2,4-Dichloro-5-fluorotoluene CAS No. 86522-86-3

2,4-Dichloro-5-fluorotoluene

Cat. No. B1302693
CAS RN: 86522-86-3
M. Wt: 179.02 g/mol
InChI Key: JXWCOCIEGOAZOG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorotoluene is a chemical compound with the molecular formula C7H5Cl2F . It is used in various chemical reactions and is an intermediate useful for the production of other chemical compounds .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-fluorotoluene involves several steps. One method involves reacting 2,4-dichloro-5-fluoro-1-trichloromethylbenzene with sulfuric acid to give 2,4-dichloro-5-fluorobenzoic acid, which is then reacted with thionyl chloride to give the desired compound . Another method involves reacting 2,4-dichloro-5-fluoro-1-trichloromethylbenzene with water in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-fluorotoluene is represented by the formula C7H5Cl2F . The molecular weight of this compound is 179.02 . For a more detailed analysis of the molecular structure, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-fluorotoluene is a liquid at room temperature . It has a refractive index of 1.498 . The boiling point is 158 °C at 743 mmHg, and the density is 1.186 g/mL at 25 °C .

Scientific Research Applications

  • Summary of the Application: Advanced Oxidation Processes (AOPs) are being used for the degradation of 2,4-D, an organochlorine pesticide that has generated public concern due to its toxicity to human health and the environment .
  • Methods of Application: Different AOPs are used to degrade this organic compound. The ozonation process (system O3/plasma) has shown high efficiency, achieving 99.8% degradation in 30 minutes . Other processes like photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation .

Safety And Hazards

2,4-Dichloro-5-fluorotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid release to the environment, and handle with appropriate personal protective equipment .

properties

IUPAC Name

1,5-dichloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWCOCIEGOAZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374179
Record name 2,4-Dichloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorotoluene

CAS RN

86522-86-3
Record name 2,4-Dichloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4,6-dichlorotoluene is prepared with reduced formation of 3-fluoro-2,6-dichlorotoluene by chlorinating 3-fluorotoluene in the presence of a catalyst system to give a mixture containing 3-fluoro-6-chlorotoluene and 3-fluoro-4-chlorotoluene and chlorinating this in the presence of another catalyst system to give 3-fluoro-4,6-dichlorotoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Chen, L Zheng, W Su - Journal of Chemical Research, 2011 - journals.sagepub.com
A highly efficient manufacturing-scale process for the preparation of 2,6-dichloro-3-fluorobenzonitrile, utilising industrial by-product 2,6-dichloro-3-fluoroacetophenone as starting …
RPJ Braden, E Klauke - Pesticide science, 1986 - Wiley Online Library
Compounds containing fluoro‐ or fluoroalkyl‐substituents often show interesting biological activities. However, the high cost of introducing fluorine into a molecule may make the …
CZ Xu, W Zeng, ZJ Qiu - CHINESE …, 2001 - SHANGHI YIYAR GONGYE …
Number of citations: 0

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